

An In-depth Technical Guide to Bromo-PEG7-alcohol (CAS: 86220-35-1)

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Compound of Interest

Compound Name: Bromo-PEG7-alcohol

Cat. No.: B8096006

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Bromo-PEG7-alcohol** (CAS number 86220-35-1), a hetero-bifunctional polyethylene glycol (PEG) linker. This document details its chemical and physical properties, provides protocols for its synthesis and application in the development of Proteolysis Targeting Chimeras (PROTACs), and discusses its role in inducing protein degradation through the ubiquitin-proteasome pathway. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug discovery, and chemical biology.

Introduction

Bromo-PEG7-alcohol, systematically named 2-(2-(2-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethanol, is a monodisperse polyethylene glycol (PEG) derivative. It is characterized by a seven-unit ethylene glycol chain functionalized with a terminal bromo group at one end and a hydroxyl group at the other. This heterobifunctional nature makes it a versatile linker molecule, particularly in the burgeoning field of targeted protein degradation.

The primary application of **Bromo-PEG7-alcohol** is as a linker in the synthesis of PROTACs. [1] PROTACs are novel therapeutic modalities designed to co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. [2] A PROTAC molecule

typically consists of three components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[1][2] The PEG chain of **Bromo-PEG7-alcohol** enhances the solubility and bioavailability of the resulting PROTAC, while the terminal functional groups allow for covalent attachment to the POI and E3 ligase ligands.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of **Bromo-PEG7-alcohol** is essential for its effective handling, storage, and application in chemical synthesis.

Property	Value	Reference(s)
CAS Number	86220-35-1	
Molecular Formula	C ₁₄ H ₂₉ BrO ₇	
Molecular Weight	389.28 g/mol	
Appearance	Colorless to light yellow liquid	
Storage Temperature	-20°C	
Solubility	Soluble in water and most polar organic solvents such as ethanol, methanol, and DMSO.	

Synthesis of Bromo-PEG7-alcohol

The synthesis of **Bromo-PEG7-alcohol** can be achieved through a Williamson ether synthesis, a well-established method for forming ethers. This process involves the reaction of an alcohol with an organohalide. In this case, heptaethylene glycol is reacted with a brominating agent.

Experimental Protocol: Williamson Ether Synthesis

Materials:

- Heptaethylene glycol
- Sodium hydride (NaH)

- 1,2-Dibromoethane
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve heptaethylene glycol (1 equivalent) in anhydrous THF.
- Cool the solution to 0°C using an ice bath.
- Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.
- Cool the reaction mixture back to 0°C and add 1,2-dibromoethane (1.2 equivalents) dropwise.
- Allow the reaction to slowly warm to room temperature and stir overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH_4Cl solution at 0°C .
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.

- Purify the crude product by flash column chromatography on silica gel to yield **Bromo-PEG7-alcohol**.

Characterization: The structure and purity of the synthesized **Bromo-PEG7-alcohol** should be confirmed by spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

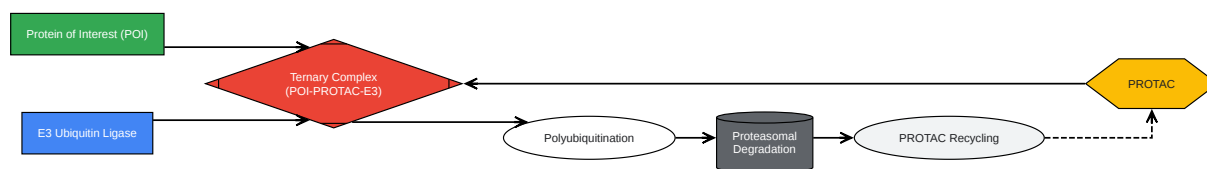
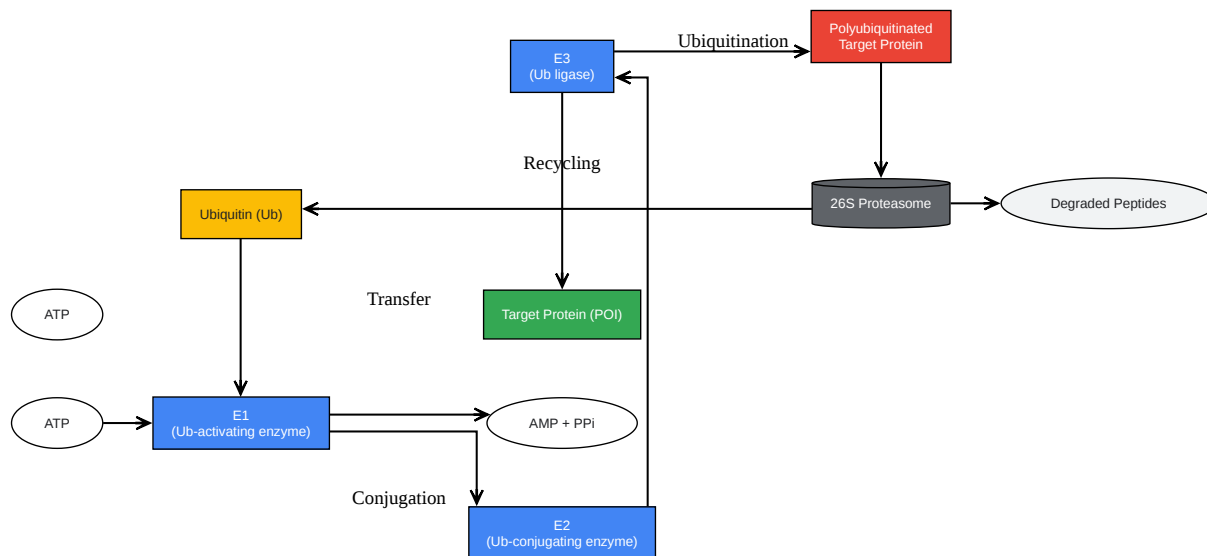
- ^1H NMR: The spectrum is expected to show characteristic peaks for the ethylene glycol protons (typically in the range of 3.5-3.8 ppm), a triplet corresponding to the methylene group adjacent to the bromine atom (around 3.8 ppm), and a triplet for the methylene group adjacent to the hydroxyl group (around 3.7 ppm).
- ^{13}C NMR: The spectrum should display signals for the carbons of the ethylene glycol chain (typically between 60-72 ppm), with distinct signals for the carbons adjacent to the bromine and hydroxyl groups.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the mass of **Bromo-PEG7-alcohol**, exhibiting the characteristic isotopic pattern for a bromine-containing compound.

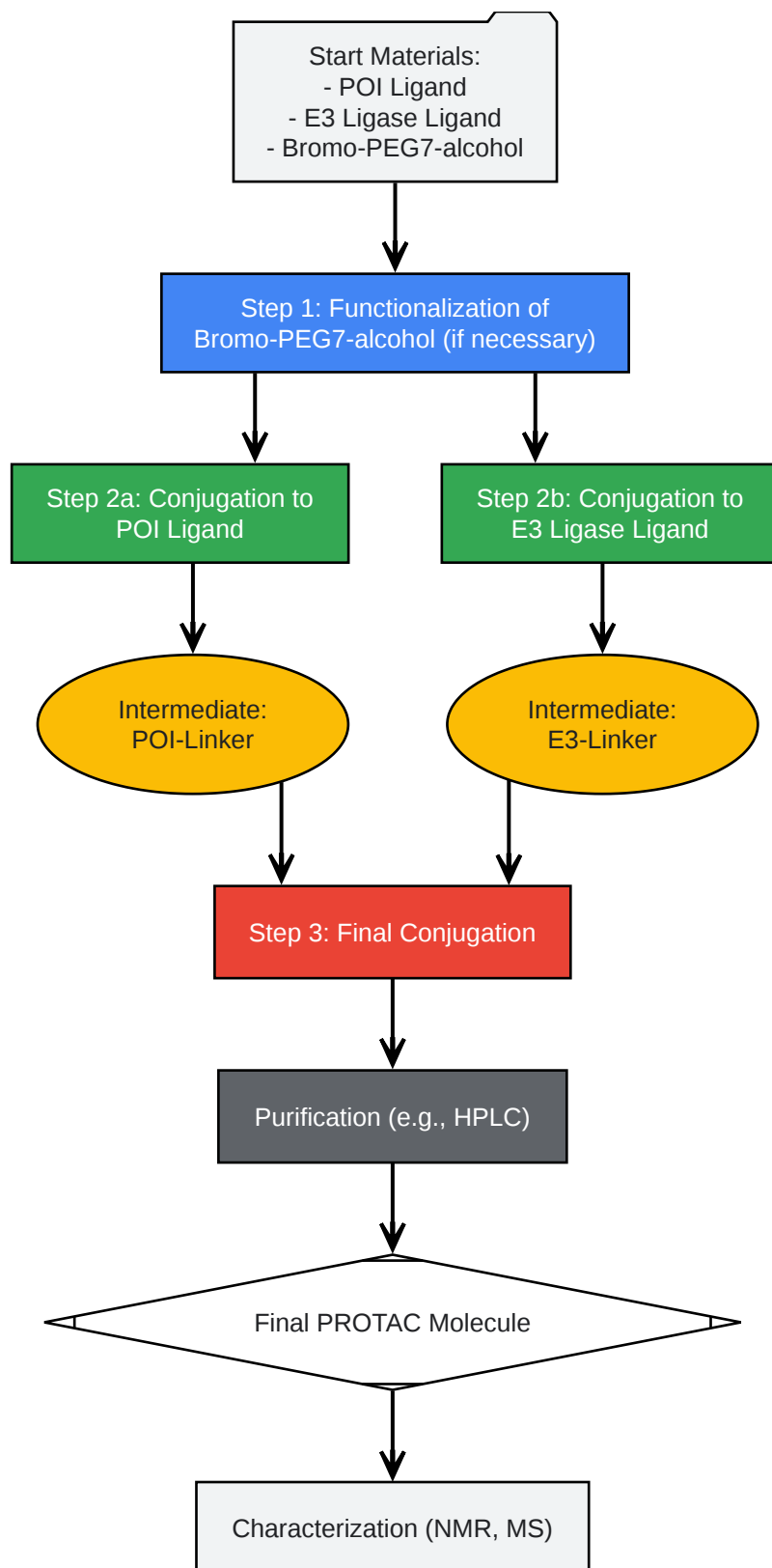
Application in PROTAC Synthesis

Bromo-PEG7-alcohol serves as a versatile linker for conjugating a POI ligand and an E3 ligase ligand to form a PROTAC. The terminal bromo and hydroxyl groups can be readily modified for attachment to various functional groups on the respective ligands.

The Ubiquitin-Proteasome System and PROTAC Mechanism of Action

The ubiquitin-proteasome system (UPS) is the primary cellular machinery responsible for the degradation of most intracellular proteins. This process involves the covalent attachment of a polyubiquitin chain to a target protein, which marks it for recognition and degradation by the 26S proteasome.





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